molecular formula C21H14F3N B12515605 2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole

2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole

Cat. No.: B12515605
M. Wt: 337.3 g/mol
InChI Key: XKWLQYLHYRCXTK-UHFFFAOYSA-N
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Description

2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole is a compound that belongs to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its unique chemical properties, which include the presence of a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole typically involves the reaction of 4-trifluoromethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired indole compound. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1-(4-methyl-phenyl)-1H-indole: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Phenyl-1-(4-chlorophenyl)-1H-indole: Contains a chlorine atom instead of a trifluoromethyl group.

    2-Phenyl-1-(4-bromophenyl)-1H-indole: Contains a bromine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C21H14F3N

Molecular Weight

337.3 g/mol

IUPAC Name

2-phenyl-1-[4-(trifluoromethyl)phenyl]indole

InChI

InChI=1S/C21H14F3N/c22-21(23,24)17-10-12-18(13-11-17)25-19-9-5-4-8-16(19)14-20(25)15-6-2-1-3-7-15/h1-14H

InChI Key

XKWLQYLHYRCXTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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